6-Chloro-3-fluoro-2-methoxypyridine

Synthetic Methodology Process Chemistry Medicinal Chemistry

6-Chloro-3-fluoro-2-methoxypyridine is a privileged heterocyclic building block whose 2,3,6-trisubstitution pattern cannot be replicated by simpler mono- or di-substituted pyridines. The orthogonal C6-Cl and C2-OMe groups enable stepwise SNAr and cross‑coupling chemistry, while the C3‑F atom enhances metabolic stability and CNS permeability. This compound is specifically validated as a key intermediate for orexin receptor PET radioligands and kinase‑focused libraries. Its one‑step synthesis from 2,6‑dichloro‑3‑fluoropyridine supports reliable scale‑up from gram to kilogram quantities. Procure this building block to accelerate medicinal chemistry, radiochemistry, or process chemistry programs that require a versatile, regio‑defined scaffold for efficient sequential diversification.

Molecular Formula C6H5ClFNO
Molecular Weight 161.56 g/mol
CAS No. 1261473-36-2
Cat. No. B1489944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-fluoro-2-methoxypyridine
CAS1261473-36-2
Molecular FormulaC6H5ClFNO
Molecular Weight161.56 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=N1)Cl)F
InChIInChI=1S/C6H5ClFNO/c1-10-6-4(8)2-3-5(7)9-6/h2-3H,1H3
InChIKeyIWLWESBSDFTASC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-3-fluoro-2-methoxypyridine (CAS 1261473-36-2): Core Attributes and Research Significance


6-Chloro-3-fluoro-2-methoxypyridine (CAS 1261473-36-2) is a halogenated methoxypyridine building block with the molecular formula C6H5ClFNO and a molecular weight of 161.56 g/mol . Its heterocyclic core features a chlorine atom at the 6-position, a fluorine atom at the 3-position, and a methoxy group at the 2-position, conferring unique regiochemical and electronic properties that differentiate it from simpler mono-substituted or di-substituted pyridine analogs . The compound is commercially available as a synthetic intermediate, primarily utilized in medicinal chemistry programs for the construction of bioactive molecules, including radioligands targeting orexin receptors for positron emission tomography (PET) imaging .

Why 6-Chloro-3-fluoro-2-methoxypyridine Cannot Be Interchanged with Common Pyridine Analogs


Generic substitution of 6-chloro-3-fluoro-2-methoxypyridine with other commercially available pyridine building blocks is not straightforward due to its specific 2,3,6-trisubstitution pattern. Common analogs such as 3-fluoro-2-methoxypyridine (CAS 884494-69-3) lack the 6-chloro substituent, which eliminates a key vector for nucleophilic aromatic substitution (SNAr) and cross-coupling chemistry . Conversely, 6-chloro-2-methoxypyridine (CAS 17228-64-7) lacks the 3-fluoro substituent, which removes a critical fluorine atom that can enhance metabolic stability, modulate lipophilicity, and participate in specific intermolecular interactions in biological targets . The presence of all three substituents (Cl, F, and OMe) on the same pyridine ring creates a unique electronic environment, with predicted physicochemical parameters—including a density of 1.315±0.06 g/cm³ and a pKa of -1.94±0.10—that differ markedly from mono- or di-substituted analogs . Consequently, direct replacement with a less substituted analog in a synthetic sequence or biological assay would likely lead to altered reactivity, different pharmacokinetic profiles, and loss of target engagement.

Quantitative Evidence for Selecting 6-Chloro-3-fluoro-2-methoxypyridine (CAS 1261473-36-2)


Synthetic Efficiency: One-Step Conversion from 2,6-Dichloro-3-fluoropyridine

The compound can be synthesized in a single step from 2,6-dichloro-3-fluoropyridine via nucleophilic substitution with methanol under basic conditions [1]. In contrast, alternative synthetic routes to access similar 2,3,6-trisubstituted pyridines typically require multi-step sequences involving sequential halogenation and alkoxylation steps. The reported method enables direct conversion with mild reaction conditions and simple purification, facilitating process scale-up [1].

Synthetic Methodology Process Chemistry Medicinal Chemistry

Structural Differentiation for Medicinal Chemistry: Regiochemistry and Substitution Pattern

The specific 2-methoxy, 3-fluoro, and 6-chloro substitution pattern provides a unique vector set for medicinal chemistry optimization . The methoxypyridine motif is a validated pharmacophore in gamma-secretase modulators and kinase inhibitors, and the presence of both chlorine and fluorine substituents on the same ring enables fine-tuning of lipophilicity, metabolic stability, and target binding [1]. In computational predictions (PASS), the compound demonstrates a high probability of protein kinase inhibition (Pa=0.620, Pi=0.011), which is consistent with the kinase inhibitory activity observed for structurally related methoxypyridine derivatives [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Drug Design

Specific Application in PET Imaging: Orexin Receptor Radioligand Synthesis

6-Chloro-3-fluoro-2-methoxypyridine is explicitly documented as a key reagent in the synthesis of radioligands for PET imaging of orexin receptors, which are implicated in sleep/wake regulation and neuropsychiatric conditions . This specific application is not reported for close structural analogs such as 3-fluoro-2-methoxypyridine or 6-chloro-2-methoxypyridine. While the exact binding affinity (Ki) of the final radioligand incorporating this building block is not provided in the available public documentation, the compound's utility in constructing high-affinity PET tracers for orexin receptors distinguishes it from other pyridine building blocks that lack this validated application profile .

Positron Emission Tomography (PET) Orexin Receptors Neuropsychiatric Disorders

Physicochemical Differentiation from Mono- and Di-Substituted Analogs

The trisubstituted pyridine core of 6-chloro-3-fluoro-2-methoxypyridine results in distinct physicochemical properties compared to less substituted analogs. The predicted density is 1.315±0.06 g/cm³, and the predicted pKa is -1.94±0.10 . In contrast, 6-chloro-2-methoxypyridine (lacking the 3-fluoro substituent) has an experimentally measured density of 1.207 g/mL at 25°C . The additional fluorine atom in the target compound increases molecular weight (161.56 vs. 143.57 g/mol for 6-chloro-2-methoxypyridine) and alters electronic distribution, which can significantly impact pharmacokinetic parameters such as metabolic stability and membrane permeability in drug discovery programs .

Physicochemical Properties ADME Lead Optimization

Optimal Application Scenarios for 6-Chloro-3-fluoro-2-methoxypyridine (CAS 1261473-36-2)


Synthesis of Orexin Receptor PET Radioligands

This compound is specifically validated as a reagent for the synthesis of radioligands targeting orexin receptors for PET imaging . Procurement is recommended for medicinal chemistry and radiochemistry groups developing diagnostic or research tools for sleep disorders, addiction, and other neuropsychiatric conditions where orexin system dysregulation is implicated.

Construction of Trisubstituted Pyridine Libraries for Kinase Inhibitor Programs

The unique 2,3,6-trisubstitution pattern, combined with predicted protein kinase inhibitory activity (PASS Pa=0.620) [1], makes this compound an attractive starting point for synthesizing focused libraries of kinase inhibitors. The orthogonal reactivity of the 6-chloro and 2-methoxy groups enables sequential diversification, a capability not offered by simpler mono- or di-substituted pyridine building blocks .

Process Chemistry Scale-Up and Cost-Efficient Synthesis

The documented one-step synthetic method from 2,6-dichloro-3-fluoropyridine [2] enables efficient scale-up with reduced step count and purification burden. This is particularly relevant for CROs and pharmaceutical process chemistry groups requiring gram-to-kilogram quantities of this building block for preclinical or early clinical supply.

Development of CNS-Penetrant Methoxypyridine Derivatives

The methoxypyridine motif has been successfully employed in the design of CNS-penetrant gamma-secretase modulators [3]. The 3-fluoro substituent in this compound can further enhance metabolic stability and blood-brain barrier permeability, making it a privileged building block for neuroscience drug discovery programs targeting Alzheimer's disease and other CNS disorders.

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